4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride
Overview
Description
“4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803583-97-2. It has a molecular weight of 245.7 and its IUPAC name is 4-(3,4-difluorobenzylidene)piperidine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H . This indicates that the molecule consists of a piperidine ring with a difluorophenyl group attached at the 4-position.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 245.7 .
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized through processes involving starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to compounds with significant yields and identified structures through 1H NMR techniques. This methodology suggests its potential in fine chemical synthesis due to its reasonable overall yield and structural specificity (Zheng Rui, 2010).
Crystallographic studies have been conducted on related compounds, highlighting detailed structural configurations and interactions within crystalline forms. Such studies provide insights into the molecular and crystal structure, which are critical for understanding the chemical behavior and potential applications of these compounds (J. Jasinski et al., 2009).
Potential Applications and Properties
Synthesized derivatives of this compound class have been explored for their antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents. The structural modification and synthesis of these derivatives demonstrate a methodical approach to enhancing biological activity and potential pharmaceutical applications (L. Mallesha & K. Mohana, 2014).
Another study focused on the synthesis of fluorinated piperidines, which are important building blocks in agrochemical or pharmaceutical chemistry. The research outlines methods for synthesizing 3-alkoxy-4,4-difluoropiperidines, highlighting the importance of these compounds in various chemical industries (Riccardo Surmont et al., 2009).
Molecular and Crystal Structure Insights
- Detailed crystal structure determination and molecular interaction studies, such as Hirshfeld surface analysis and quantum computational studies, have been conducted on closely related compounds. These studies provide a deep understanding of the molecular interactions, crystal packing, and the impact of structural modifications on the physical properties of these compounds, which could inform their application in material science and molecular engineering (R. V. & R. C., 2021).
Safety and Hazards
The safety information available indicates that “4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methylidene]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNMMCQLNOSWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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